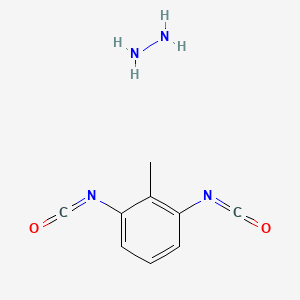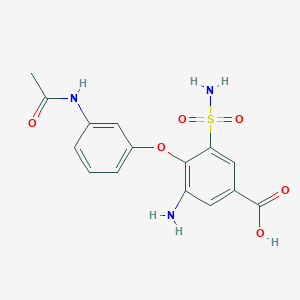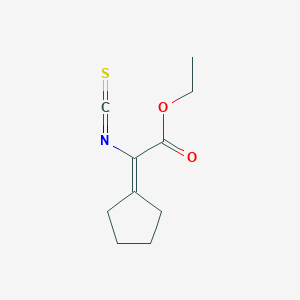![molecular formula C18H28N2 B14655334 1,1'-[(3-Methylphenyl)methylene]dipiperidine CAS No. 51299-94-6](/img/structure/B14655334.png)
1,1'-[(3-Methylphenyl)methylene]dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Methylphenyl)methylene]dipiperidine is an organic compound that features a piperidine ring structure bonded to a 3-methylphenyl group
Vorbereitungsmethoden
The synthesis of 1,1’-[(3-Methylphenyl)methylene]dipiperidine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Analyse Chemischer Reaktionen
1,1’-[(3-Methylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Methylphenyl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,1’-[(3-Methylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems or inhibit specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1,1’-[(3-Methylphenyl)methylene]dipiperidine can be compared to other similar compounds such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar structure but with a phenyl group instead of a 3-methylphenyl group. It exhibits different reactivity and applications due to the absence of the methyl group.
1,1’-(Phenylmethylene)dipiperidine: Another similar compound with a phenyl group, which also shows distinct chemical properties and uses
Eigenschaften
CAS-Nummer |
51299-94-6 |
|---|---|
Molekularformel |
C18H28N2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[(3-methylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C18H28N2/c1-16-9-8-10-17(15-16)18(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,18H,2-7,11-14H2,1H3 |
InChI-Schlüssel |
YQMLYXSRMXVCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


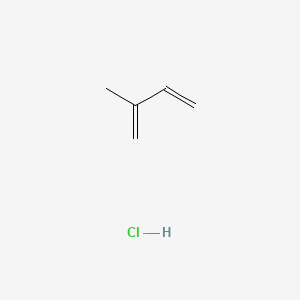

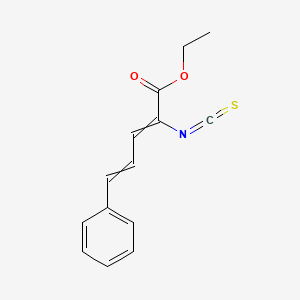
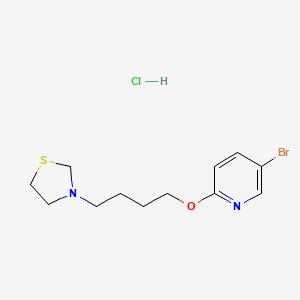
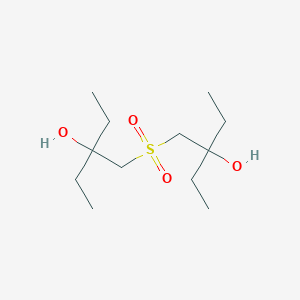
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
